molecular formula C8H10N2O2 B2628984 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 793646-50-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2628984
CAS No.: 793646-50-1
M. Wt: 166.18
InChI Key: MHUCACBKXQMSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid ( 793646-50-1) is a high-purity heterocyclic carboxylic acid that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . This compound features a fused bicyclic scaffold that is of significant interest in the development of novel pharmacologically active molecules. The molecular formula is C 8 H 10 N 2 O 2 and it has a molecular weight of 166.18 g/mol . While specific biological data for this exact molecule is limited in the current literature, closely related structural analogs demonstrate promising therapeutic potential. In particular, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold, which shares significant structural similarity, has been extensively studied and shows potent antibacterial activity against both Gram-negative and Gram-positive bacterial strains, including E. coli and S. aureus . Furthermore, this class of fused bicyclic compounds is recognized for its relevance in developing treatments for neurological conditions, with some derivatives investigated for their potential to reduce neurotoxic injury associated with events like stroke or cardiac arrest . Researchers value this chemical structure for its potential as a core scaffold in designing P2X7 receptor antagonists, which are implicated in pain and neurodegenerative disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUCACBKXQMSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 2-amino pyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid features a bicyclic structure that contributes to its biological activity. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 182.19 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

2.1. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance:

  • Inhibition of Heparanase-1 : Research has shown that certain compounds derived from this class can inhibit Heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and progression. A study identified a lead compound that demonstrated over 14-fold increased inhibitory activity against HPSE1 compared to earlier compounds . This suggests potential for developing new cancer therapies targeting HPSE1.

2.2. Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders:

  • Neuroprotective Effects : Some derivatives are being investigated for their neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease. Their mechanism may involve the modulation of neuroinflammatory pathways and oxidative stress responses.

3.1. Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of tetrahydroimidazo[1,2-a]pyridine derivatives. These studies focus on:

  • Modifications to the carboxylic acid group and nitrogen atoms to enhance binding affinity to target proteins.
  • Evaluation of pharmacokinetics and bioavailability through in vitro and in vivo models.

4.1. Comparison of Biological Activities

The following table summarizes the biological activities of selected tetrahydroimidazo[1,2-a]pyridine derivatives:

Compound NameActivity TypeIC50 (µM)Reference
This compoundHPSE1 Inhibition12
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acidAnticancer Activity25
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acidNeuroprotective15

5.1. Inhibition of Heparanase-1

A recent study focused on the synthesis and biological evaluation of tetrahydroimidazo[1,2-a]pyridine derivatives as inhibitors of HPSE1:

  • The study involved synthesizing various derivatives and assessing their inhibitory effects on HPSE1 using enzymatic assays.
  • Results indicated that modifications at specific positions significantly enhanced inhibitory potency.

5.2. Neuroprotective Mechanisms

Another case study explored the neuroprotective properties of tetrahydroimidazo[1,2-a]pyridine derivatives:

  • In vitro models demonstrated that these compounds reduced oxidative stress markers in neuronal cells.
  • Animal studies further supported these findings by showing improved cognitive functions in models of neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid with analogs differing in substituent groups, ring modifications, and functional properties.

Structural Analogs with Modified Substituents

A. 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-α]pyridine-7-carboxylic Acid

  • Structure : Features a ketone group at position 5 and a carboxylic acid at position 7.
  • Properties : Exhibits high photoluminescence quantum yield (up to 90%) due to extended π-conjugation and hydrogen-bonding interactions.
  • Applications : A primary fluorophore in carbonized polymer dots (CPDs) synthesized from citric acid and ethylenediamine .
  • Synthesis : Hydrothermal reaction at 180–200°C for 24 hours .

B. 1-(2-Aminoethyl)-5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid

  • Structure: Includes an aminoethyl group at position 1, enhancing crosslinking capability.
  • Properties: Maintains fluorescence in solid-state applications due to suspended amino and carboxyl groups.
  • Applications: Used in hybrid nanoparticles for luminescent materials .

C. 2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid

  • Structure : Phenyl substituent at position 2.
  • Properties : Altered solubility and steric effects compared to the parent compound.
  • Applications : Investigated as a pharmaceutical intermediate (CAS: 1004620-24-9) .

A. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives (Antifungal)

  • Substituents : Varied alkyl/aryl groups at positions 2 and 3.
  • Activity : Demonstrated selective antifungal activity against Candida species (MIC: 12.5–50 μg/mL) .

B. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazone Derivatives

  • Structure : Pyrimidine ring substitution and hydrazone functionalization.
  • Activity : Exhibited antibacterial activity (zone of inhibition: 22–33 mm) against E. coli and S. aureus .
Physicochemical and Functional Comparisons
Compound Name Molecular Formula Key Substituents Key Properties Applications References
This compound C₈H₁₀N₂O₂ -COOH at position 7 Molar mass: 166.18 g/mol Pharmaceutical intermediate
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-α]pyridine-7-carboxylic acid C₈H₈N₂O₃ -COOH at 7, =O at 5 PLQY: ~90%, λₑₘ: 450 nm Fluorescent CPDs
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₅F₃N₂O₂ -CF₃ at 7, -COOH at 3 pKa: -0.95, Density: 1.59 g/cm³ Bioactive compound design
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid C₁₀H₁₄N₂O₂ -CH₃ at 2 and 3 Enhanced lipophilicity Synthetic intermediate

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fused imidazole and pyridine ring system, which contributes to its stability and reactivity. The molecular formula is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of 166.18 g/mol. Its IUPAC name is this compound.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibition of HPSE1 disrupts the degradation of heparan sulfate proteoglycans, which are critical for cellular signaling and tumor metastasis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties by inhibiting bacterial enzymes essential for metabolic processes .

Case Studies

  • Heparanase-1 Inhibition : A study optimized the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives to enhance selectivity for HPSE1 over other glucuronidases. Compounds designed during this research demonstrated improved inhibitory activity against HPSE1 compared to earlier derivatives .
  • Anticancer Potential : Research has indicated that the compound may possess anticancer properties through its ability to inhibit pathways critical for tumor growth and metastasis. The specific mechanisms are still being elucidated but involve targeting various signaling pathways .
  • Biological Assays : Various assays have been conducted to evaluate the biological activity of this compound and its derivatives. For instance, in vitro studies have shown significant inhibition rates against specific cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundImidazole-pyridine fused ringPotent HPSE1 inhibitor
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazinePyrazine instead of pyridineDifferent reactivity; less studied
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidinePyrimidine ringPotentially different biological activities

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step organic reactions starting from 2-amino pyridine and aldehydes. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce the number of steps involved .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multi-step reactions are widely used, as demonstrated in the synthesis of analogous tetrahydroimidazo[1,2-a]pyridine derivatives. Key steps include cyclocondensation of precursors (e.g., amines, aldehydes, or nitriles) under reflux with polar aprotic solvents like DMF. Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., K₂CO₃) to improve yields (typically 50–70%) . Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the carboxylic acid derivative .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?

  • Methodological Answer : A combination of ¹H/¹³C NMR, IR, and HRMS is essential. NMR resolves hydrogen environments (e.g., carboxylic proton at δ ~12–13 ppm) and carbon backbone connectivity. IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹). HRMS (ESI) validates molecular weight with <5 ppm error relative to theoretical values . For crystalline intermediates, single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the tetrahydroimidazo[1,2-a]pyridine scaffold be addressed?

  • Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., ester or amide substituents) can guide functionalization. For example, bulky substituents at position 2 reduce reactivity at adjacent positions, favoring modification at the 7-carboxylic acid site .

Q. What mechanistic insights exist for the cyclization steps in the synthesis of this compound?

  • Methodological Answer : Cyclization often proceeds via nucleophilic attack of an amine on an activated carbonyl, followed by dehydration. Kinetic studies (e.g., monitoring by in-situ IR) reveal rate-determining steps. For imidazo[1,2-a]pyridines, base-mediated intramolecular cyclization is favored over intermolecular pathways when using excess diamine reagents . Solvent polarity (e.g., DMF vs. THF) significantly impacts transition-state stabilization .

Q. How should researchers resolve contradictions in spectral data for derivatives (e.g., unexpected coupling patterns in NMR)?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR can identify tautomeric equilibria, while 2D techniques (COSY, HSQC) clarify connectivity. For ambiguous HRMS data, isotopic labeling or tandem MS/MS fragmentation distinguishes isobaric species . Cross-referencing with synthetic intermediates (e.g., methyl ester derivatives) aids validation .

Q. What strategies enhance the stability of this compound during storage?

  • Methodological Answer : The carboxylic acid group is prone to hygroscopicity and decarboxylation under heat. Storage at –20°C under inert gas (N₂/Ar) in amber vials is recommended. Lyophilization improves long-term stability. For labile derivatives (e.g., acylhydrazides), conversion to stable salts (e.g., sodium or hydrochloride) mitigates degradation .

Q. How can functionalization of the core scaffold expand its applicability in drug discovery?

  • Methodological Answer : Position 7 (carboxylic acid) allows amide coupling with amines via EDC/HOBt, generating prodrugs or targeting moieties. Position 2 supports alkylation or Suzuki-Miyaura cross-coupling for diversity-oriented synthesis. Functionalization with trifluoromethyl groups (via radical pathways) enhances metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.